2-(2-Chlorophenyl)-6-nitro-2H,4H-1,3-benzodioxine
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Overview
Description
2-(2-Chlorophenyl)-6-nitro-2H,4H-1,3-benzodioxine is an organic compound characterized by a benzodioxine ring substituted with a chlorophenyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-6-nitro-2H,4H-1,3-benzodioxine typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Chlorination: The chlorophenyl group is introduced via electrophilic aromatic substitution using chlorobenzene and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-6-nitro-2H,4H-1,3-benzodioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6-nitro-2H,4H-1,3-benzodioxine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to its targets, contributing to its overall activity.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-1,3-benzodioxole: Lacks the nitro group, which may result in different chemical and biological properties.
6-Nitro-1,3-benzodioxole:
2-(2-Bromophenyl)-6-nitro-1,3-benzodioxine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness: 2-(2-Chlorophenyl)-6-nitro-2H,4H-1,3-benzodioxine is unique due to the presence of both the chlorophenyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
140919-24-0 |
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Molecular Formula |
C14H10ClNO4 |
Molecular Weight |
291.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-6-nitro-4H-1,3-benzodioxine |
InChI |
InChI=1S/C14H10ClNO4/c15-12-4-2-1-3-11(12)14-19-8-9-7-10(16(17)18)5-6-13(9)20-14/h1-7,14H,8H2 |
InChI Key |
KXOLHPKRXYVUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OC(O1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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